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Compound of Interest

Compound Name: Isoflucypram

Cat. No.: B6594648

This technical support center provides researchers, scientists, and drug development
professionals with a comprehensive guide to identifying isoflucypram resistance mutations in
fungi. The information is presented in a question-and-answer format to directly address specific
issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQSs)

Q1: What is the mode of action of isoflucypram and how does resistance develop?

Al: Isoflucypram is a succinate dehydrogenase inhibitor (SDHI) fungicide.[1][2] Its primary
mode of action is the blockage of the mitochondrial respiratory chain at Complex Il (succinate
dehydrogenase), specifically by binding to the ubiquinone-binding (Qp) site.[1] This inhibition of
the tricarboxylic acid (TCA) cycle disrupts cellular respiration, leading to fungal cell death.

Resistance to isoflucypram, and other SDHIs, primarily arises from target-site mutations in the
genes encoding the subunits of the succinate dehydrogenase enzyme, namely SdhB, SdhC,
and SdhD.[1][2] These mutations can alter the amino acid sequence of the protein, reducing
the binding affinity of isoflucypram to the Qp site and rendering the fungicide less effective.[1]

Q2: Which specific mutations in the Sdh genes are known to confer resistance to SDHI
fungicides?

A2: Numerous mutations in the SdhB, SdhC, and SdhD subunits have been identified in
various plant pathogenic fungi that confer resistance to SDHI fungicides. The specific mutation
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and its impact on the level of resistance can vary depending on the fungal species and the
specific SDHI compound. Some of the most frequently reported mutations are summarized in
the table below. While specific data for isoflucypram is still emerging, cross-resistance
patterns with other SDHIs are often observed.[3]

Q3: What are the primary molecular methods used to detect these resistance mutations?

A3: The most common molecular techniques for identifying fungicide resistance mutations
include:

e Polymerase Chain Reaction (PCR) based methods:

o Allele-Specific PCR (AS-PCR) / quantitative PCR (QPCR): These methods are designed to
specifically amplify a DNA sequence containing a particular mutation. They are rapid and
can be quantitative, allowing for the determination of the frequency of a known mutation in
a population.[4][5]

o PCR-Restriction Fragment Length Polymorphism (PCR-RFLP): This technique involves
amplifying a region of the target gene and then digesting the PCR product with a specific
restriction enzyme that recognizes a site created or eliminated by the mutation. The
resulting DNA fragment patterns on a gel can distinguish between wild-type and mutant
alleles.[3][6]

» DNA Sequencing:

o Sanger Sequencing: This method determines the exact nucleotide sequence of a PCR-
amplified region of the Sdh gene, allowing for the identification of both known and novel
mutations.[7][8]

o Next-Generation Sequencing (NGS): NGS technologies can be used for amplicon
sequencing to detect a wide range of mutations, including novel ones, across multiple
target genes simultaneously and at high throughput.

Data Presentation: Known SDHI Resistance
Mutations
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The following table summarizes key mutations in the SdhB, SdhC, and SdhD subunits that
have been associated with resistance to various SDHI fungicides in different fungal pathogens.
The resistance factor (RF) is the ratio of the EC50 of the resistant isolate to the EC50 of a
sensitive wild-type isolate.
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. . Fungicide(s) Resistance
Fungal . Amino Acid .
] Sdh Subunit o with Reduced Factor (RF)
Species Substitution L
Sensitivity Range
Boscalid,
Alternaria Fluxapyroxad, )
SdhB H277Y/R/L _ _ Moderate to High
alternata Pyraziflumid,
Isofetamid
Boscalid,
SdhC H134R Fluxapyroxad, High
Pyraziflumid
SdhD D123E Boscalid High
Boscalid,
o Isopyrazam, ]
Botrytis cinerea SdhB P225F/LIT Low to High
Fluxapyroxad,
Fluopyram
Boscalid,
SdhB H272Y/R/L Isopyrazam, Moderate to High
Fluxapyroxad
Boscalid,
SdhB N230I Fluopyram, Low to Moderate
Fluxapyroxad
Zymoseptoria
o SdhC C-T79N Isopyrazam Low
tritici
SdhC C-H152R Multiple SDHIs High
Boscalid,
Penthiopyrad,
Passalora fulva SdhC T78I Moderate
Fluopyram,
Isofetamid
Boscalid,
Penthiopyrad, )
SdhC N85K/S Low to High
Fluopyram,
Isofetamid
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Boscalid,
Penthiopyrad,

SdhC H151R Moderate
Fluopyram,

Isofetamid

(Note: This table is not exhaustive and represents a selection of commonly cited mutations.
EC50 values and resistance factors can vary significantly based on experimental conditions.)

Experimental Protocols

Protocol 1: Fungal Genomic DNA Extraction

This protocol describes a rapid method for extracting fungal DNA suitable for PCR-based
analyses.[9][10][11]

Materials:

Fungal mycelia

1.5 mL microcentrifuge tubes

« Sterile toothpicks or scalpels

e Lysis Buffer (400 mM Tris-HCI pH 8.0, 60 mM EDTA pH 8.0, 150 mM NacCl, 1% SDS)
o Potassium Acetate (5 M, pH 4.8)

 |sopropanol (100%)

e Ethanol (70%)

o TE Buffer (10 mM Tris-HCI pH 8.0, 1 mM EDTA pH 8.0)

¢ Microcentrifuge

Procedure:
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Aseptically transfer a small amount of fungal mycelia into a 1.5 mL microcentrifuge tube
containing 500 pL of Lysis Buffer.

Disrupt the mycelia using a sterile toothpick by vortexing or scraping against the side of the
tube.

Incubate at room temperature for 10 minutes.

Add 150 pL of potassium acetate, vortex briefly, and centrifuge at >10,000 x g for 1 minute.
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

Add an equal volume of isopropanol and mix by gentle inversion.

Centrifuge at >10,000 x g for 2 minutes to pellet the DNA.

Discard the supernatant and wash the DNA pellet with 300 pL of 70% ethanol.

Centrifuge at 10,000 x g for 1 minute, discard the supernatant, and air dry the pellet.

Resuspend the DNA pellet in 50 uL of TE buffer. The DNA is now ready for use in PCR.

Protocol 2: PCR Amplification of Sdh Gene Fragments

This is a general protocol for amplifying fragments of the SdhB, SdhC, or SdhD genes. Primer

sequences will need to be designed based on the target fungal species’ sequence.

Materials:

Fungal genomic DNA (from Protocol 1)

Forward and reverse primers for the target Sdh gene fragment
Taq DNA polymerase and corresponding buffer

dNTP mix

Nuclease-free water
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e Thermocycler

PCR Reaction Mixture (25 pL):

Component Final Concentration Volume
10x PCR Buffer 1x 2.5 L
dNTP Mix (10 mM each) 200 uM 0.5 uL
Forward Primer (10 uM) 0.4 uM 1.0 yL
Reverse Primer (10 uM) 0.4 uM 1.0 pL
Taq DNA Polymerase 1.25U 0.25 pL
Genomic DNA ~50 ng 1.0 yL

| Nuclease-free water | - | to 25 pL |

Thermocycler Program:
Step Temperature Time Cycles
Initial Denaturation  95°C 3 min 1
Denaturation 95°C 30 sec 35
Annealing 55-65°C* 30 sec
Extension 72°C 1 min/kb
Final Extension 72°C 5 min 1

| Hold | 4°C | oo | |

*The annealing temperature should be optimized for the specific primer pair.

Protocol 3: Sanger Sequencing of PCR Products

This protocol outlines the steps for preparing PCR products for Sanger sequencing.
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Materials:

e Purified PCR product (from Protocol 2)

e Sequencing primer (either the forward or reverse PCR primer)
» Nuclease-free water

Procedure:

» Verify the successful amplification of a single PCR product of the correct size by agarose gel
electrophoresis.

e Purify the PCR product using a commercial PCR purification kit to remove primers and
dNTPs.

e Quantify the concentration of the purified PCR product using a spectrophotometer.

» Prepare the sequencing reaction according to the specifications of the sequencing facility or
service. Typically, this involves mixing a specific amount of the purified PCR product with the
sequencing primer.

e Submit the sample for sequencing.

e Analyze the resulting chromatogram to identify any nucleotide changes that result in amino
acid substitutions.

Troubleshooting Guides

Troubleshooting PCR Amplification
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Issue

Possible Cause

Recommended Solution

No PCR product

Poor quality/quantity of
template DNA

Re-extract DNA and check

concentration and purity.[12]

Incorrect annealing

temperature

Optimize the annealing
temperature using a gradient
PCR.[13]

Primer design issues

Verify primer specificity and
check for secondary
structures.[13][14]

Non-specific bands

Annealing temperature too low

Increase the annealing
temperature in 2°C

increments.

High primer concentration

Reduce the primer
concentration in the PCR

reaction.

Contamination

Use filter tips and dedicated
PCR workstations. Run a no-

template control.[13]

Faint bands

Insufficient number of cycles

Increase the number of PCR

cycles to 35-40.

Low template concentration

Increase the amount of

template DNA in the reaction.

Troubleshooting Sanger Sequencing Results
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Issue

Possible Cause

Recommended Solution

High background noise

Poor quality PCR product

Gel purify the PCR product to

ensure a single template.

Contamination of sequencing

reaction

Use fresh reagents and sterile

techniques.

Double peaks

Heterozygous mutation

This is the expected result for

a heterozygous mutation.[7]

Contaminated PCR product

Re-purify the PCR product or
re-amplify from a pure fungal

culture.

Weak signal

Insufficient template or primer

Increase the concentration of
the PCR product and/or

sequencing primer.

Visualizations

© 2025 BenchChem. All rights reserved.

10/ 14

Tech Support


https://www.cd-genomics.com/resource-sanger-sequencing-data-interpretion.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6594648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“E Troubleshooting & Optimization

Check Availability & Pricing

Sample Preparation

Fungal Isolate

Genomic DNA Extraction

Mutation Analysis

PCR Amplification of Sdh Genes

Allele-Specific gPCR PCR-RFLP Sanger Sequencing

Genotype Determination

'

Correlation with Resistance Phenotype

Click to download full resolution via product page

Caption: Experimental workflow for identifying isoflucypram resistance mutations.
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Suspected Isoflucypram Resistance

Perform in vitro fungicide sensitivity assay (EC50 determination)

Isolate shows reduced sensitivity?

Yes No

Proceed with Molecular Analysis (See Experimental Workflow)

Mutation identified in SdhB, SdhC, or SdhD?

Resistance not confirmed. Check other factors (e.g., application issues).

No

Is it a known resistance mutation? Potential novel resistance mutation. Further characterization needed.

!

Correlate mutation with resistance level.

No target-site mutation found. other resi isms (e.g., efflux pumps, target overexpression).

Click to download full resolution via product page

Caption: Logical troubleshooting guide for investigating isoflucypram resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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